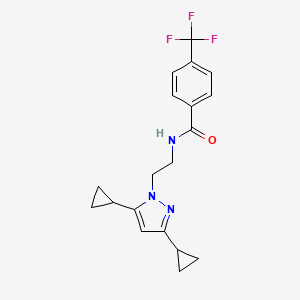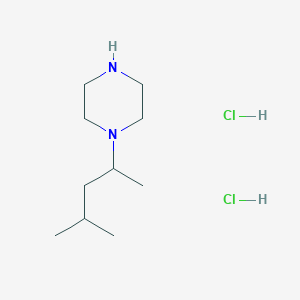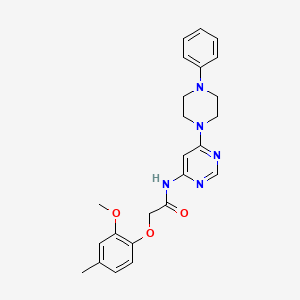
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer, autoimmune diseases, and inflammatory disorders. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, differentiation, and survival.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthetic Routes: A study detailed a new synthesis approach for benzamide-based 5-aminopyrazoles, which are of interest due to their antiviral properties. This method involves reactions of benzoyl isothiocyanate with malononitrile and subsequent steps, leading to compounds with significant activity against influenza A virus H5N1 (Hebishy, Salama, & Elgemeie, 2020).
- Diels–Alder Reactions: Research on ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate demonstrated its utility in creating trifluoromethyl-containing 3-aminobenzoic acid derivatives through Diels–Alder reactions, highlighting the compound's versatility in synthesizing fluorinated aromatic compounds (Kondratov et al., 2014).
Biochemical Applications and Therapeutic Potential
- Anticancer and Antiviral Activities: A body of work has explored the anticancer and antiviral effects of benzamide derivatives. One particular focus has been on derivatives exhibiting notable antiviral activities against the H5N1 strain of the influenza virus, underscoring their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
- Sensing and Detection Applications: Conductive polyamides synthesized from aromatic moieties including ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate were investigated for their use in detecting the anticancer drug methotrexate, demonstrating the compound's applicability in biosensing technologies (Abdel-Rahman et al., 2023).
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)15-7-5-14(6-8-15)18(26)23-9-10-25-17(13-3-4-13)11-16(24-25)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVSDTVZAJXJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2608669.png)
![6-(4-Butylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2608670.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2608671.png)

![2-[3-(benzylsulfonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2608679.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2608680.png)

![1-phenyl-2,3-dihydro-1H-spiro[cyclopentane-1,4-isoquinoline] hydrochloride](/img/structure/B2608682.png)
![N-[(5-Bromo-7-methyl-1H-indol-2-yl)methyl]-2-chloroacetamide](/img/structure/B2608684.png)
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2608685.png)
![3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2608686.png)
![2-ethyl-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2608687.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2608688.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2608691.png)